Product packaging for 3-Methoxypyridazin-4-amine(Cat. No.:CAS No. 89179-63-5)

3-Methoxypyridazin-4-amine

Cat. No.: B3360549
CAS No.: 89179-63-5
M. Wt: 125.13 g/mol
InChI Key: QFQTXRKNHUOSCO-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Chemical and Biological Research

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, demonstrating immense structural and functional diversity. openmedicinalchemistryjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to numerous biological processes and are found in a vast array of natural products like nucleic acids, vitamins, alkaloids, and antibiotics. openmedicinalchemistryjournal.comijcaonline.orgnih.gov The presence of the nitrogen heteroatom imparts unique physicochemical properties, including the ability to form hydrogen bonds, which is critical for interactions with biological targets. nih.gov

The significance of these compounds is underscored by their prevalence in pharmaceuticals; over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-containing heterocyclic moiety. nih.gov Their adjustable nature, stemming from compact molecular structures with wide functional diversity, makes them ideal scaffolds in drug design. openmedicinalchemistryjournal.com Researchers continually explore these molecules for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Their utility also extends to agrochemicals, dyes, and polymers, highlighting their broad impact on chemical and biological research. openmedicinalchemistryjournal.com

Overview of the Pyridazine (B1198779) Scaffold in Drug Discovery and Molecular Recognition

Among the various nitrogen-containing heterocycles, the pyridazine ring, a six-membered ring with two adjacent nitrogen atoms, holds a special position in drug discovery and molecular recognition. nih.govresearchgate.net The pyridazine scaffold is endowed with distinct physicochemical properties, such as weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a capacity for robust, dual hydrogen-bonding. nih.govresearchgate.net These characteristics are highly valuable for enhancing drug-target interactions.

The inherent polarity of the pyridazine ring, along with its potential for low cytochrome P450 inhibitory effects, adds to its value in the development of new therapeutic agents. nih.gov Its structure serves as a versatile scaffold, allowing for the strategic placement of functional groups to optimize biological activity and pharmacokinetic properties. blumberginstitute.orgacs.org The recent FDA approvals of drugs incorporating a pyridazine ring, such as the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, validate its importance and potential in modern medicinal chemistry. nih.gov The pyridazine motif is of significant interest to medicinal chemists for creating new drugs to address a variety of diseases. researchgate.netdntb.gov.ua

Contextualization of 3-Methoxypyridazin-4-amine within Pyridazine Chemistry

This compound is a specific derivative of the pyridazine core structure. It is primarily recognized as a chemical building block or intermediate used in the synthesis of more complex molecules for research and development purposes. cymitquimica.com Its structure features a pyridazine ring substituted with a methoxy (B1213986) group at the 3-position and an amine group at the 4-position. This arrangement of functional groups provides specific reactive sites for further chemical modifications. The compound is often handled in its hydrochloride salt form to improve stability. accelachem.com

Below is a data table summarizing the key identifiers for this compound and its hydrochloride salt.

PropertyThis compoundThis compound Hydrochloride
IUPAC Name This compoundThis compound;hydrochloride
CAS Number 89179-63-51375069-37-6
Molecular Formula C₅H₇N₃OC₅H₈ClN₃O
Molecular Weight 125.13 g/mol 161.59 g/mol
Canonical SMILES COC1=C(C=CN=N1)NCOC1=C(C=CN=N1)N.Cl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B3360549 3-Methoxypyridazin-4-amine CAS No. 89179-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-4(6)2-3-7-8-5/h2-3H,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQTXRKNHUOSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570449
Record name 3-Methoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89179-63-5
Record name 3-Methoxy-4-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89179-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies of 3 Methoxypyridazin 4 Amine and Its Derivatives

Retrosynthetic Analysis of the 3-Methoxypyridazin-4-amine Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or readily synthesizable precursors. For this compound, two primary retrosynthetic disconnections can be considered: functional group interconversion on a pre-formed pyridazine (B1198779) ring and the construction of the pyridazine ring itself.

Disconnection Approach 1: Functionalization of a Pyridazine Core

The most direct approach involves disconnecting the C-O (methoxy) and C-N (amino) bonds. This suggests a pyridazine core substituted with leaving groups, such as halogens, at the 3 and 4 positions. A plausible precursor is a dihalopyridazine, like 3,4-dichloropyridazine (B174766). The synthesis would then proceed via two sequential nucleophilic aromatic substitution (SNAr) reactions: one with a methoxide (B1231860) source (e.g., sodium methoxide) and another with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent). The regioselectivity of these additions is a critical consideration in the synthetic design.

Disconnection Approach 2: Cyclization to Form the Pyridazine Ring

A more fundamental disconnection breaks the pyridazine ring itself. The classical approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). mdpi.com For this compound, this would require a suitably substituted 1,4-dicarbonyl precursor that would yield the desired methoxy (B1213986) and amino groups upon cyclization and subsequent aromatization. This strategy is versatile but can be complex due to the challenge of preparing the highly functionalized acyclic precursor.

These two general approaches form the basis for the specific synthetic methodologies discussed in the following sections.

Classical and Modern Synthetic Routes to this compound

The synthesis of substituted pyridazines can be broadly categorized into two main strategies: the construction of the heterocyclic ring from acyclic precursors or the functionalization of a pre-existing pyridazine ring. mdpi.com

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when bearing good leaving groups like halogens. mdpi.comnih.gov This method is one of the most common for introducing functional groups onto the pyridazine core.

Halogenated pyridazines are key intermediates in this approach. wur.nl The reaction of these compounds with various nucleophiles allows for the introduction of alkoxy, amino, and other functional groups. For example, studies on tetrafluoropyridazine (B1595357) have shown that sequential SNAr processes can be used to build polysubstituted pyridazinone systems. nih.gov Reaction with nitrogen nucleophiles, such as primary and secondary amines, often results in the substitution of the fluorine atom at the 4-position, yielding the 4-amino product as the major isomer. nih.gov This regioselectivity is influenced by both the nature of the nucleophile and the substituents already present on the ring. nih.gov

Precursor TypeNucleophileProduct TypeKey Features
Halogenated PyridazineAmines, Alkoxides, ThiolatesSubstituted PyridazineElectron-deficient ring facilitates SNAr. mdpi.com
PolyfluoropyridazinePrimary/Secondary Amines4-Amino PyridazineSubstitution often favors the 4-position. nih.gov
ChloropyridazineAmmonia, AminesAminopyridazineA common route for amination. wur.nl

The foundational method for constructing the pyridazine ring involves the condensation reaction between 1,4-dicarbonyl compounds (or their synthetic equivalents) and hydrazine or its derivatives. mdpi.com This versatile reaction forms the N-N bond and the six-membered ring in a single step, followed by dehydration to yield the aromatic pyridazine.

Modern variations of cyclization reactions have expanded the scope and efficiency of pyridazine synthesis. These include:

Inverse Electron Demand Diels-Alder Reactions: This method uses electron-deficient tetrazines, such as dimethyl-1,2,4,5-tetrazine-dicarboxylate, which react with a suitable dienophile to form a pyridazine ring after the extrusion of nitrogen gas. clockss.org

Metal-Catalyzed Cyclizations: Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding aromatic pyridazines. organic-chemistry.org

[4+2] Annulation Reactions: A TBAI/K2S2O8-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones has been developed to produce trisubstituted pyridazines in good yields. organic-chemistry.org

MethodPrecursorsKey Characteristics
Classical Condensation1,4-Dicarbonyl compound + HydrazineFoundational, versatile method for ring formation. mdpi.com
Diels-Alder ReactionDisubstituted tetrazine + Dienophile (e.g., alkyne, enamine)Modular approach, suitable for creating libraries. clockss.org
Copper-Catalyzed Cyclizationβ,γ-Unsaturated hydrazonesForms dihydropyridazines, which are then oxidized. organic-chemistry.org
Aza-Diels-Alder Reaction1,2,3-Triazines + 1-PropynylaminesHighly regioselective synthesis under neutral, metal-free conditions. organic-chemistry.org

The introduction of the specific amino and methoxy groups to form this compound typically relies on the nucleophilic substitution strategies previously mentioned. A common pathway involves the sequential reaction of a dihalopyridazine with sodium methoxide and an amino source.

For instance, the synthesis of the isomeric 3-amino-6-methoxypyridazine (B1266373) is achieved by reacting 3-amino-6-chloropyridazine (B20888) with sodium methoxide in methanol, often with copper powder as a catalyst, at elevated temperatures in a sealed tube. chemicalbook.com A similar strategy can be envisioned for this compound, likely starting from 3,4-dichloropyridazine or 4-amino-3-chloropyridazine.

Another relevant example is the synthesis of piperazine-substituted methoxypyridazines, where 3-chloro-6-methoxypyridazine (B157567) is reacted with a piperazine (B1678402) derivative using Buchwald-Hartwig amination conditions (a palladium catalyst like Pd2(dba)3 and a phosphine (B1218219) ligand like RuPhos). nih.gov This highlights the use of modern cross-coupling methods for the amination step. High-pressure amination reactions have also been employed as a key step in the synthesis of certain pyridazine derivatives. researchgate.net

Starting MaterialReagentsProductReaction Type
3-Amino-6-chloropyridazineSodium methoxide, Copper powder, Methanol3-Amino-6-methoxypyridazineNucleophilic Substitution (Methoxylation) chemicalbook.com
3-Chloro-6-methoxypyridazinetert-Butyl piperazine-1-carboxylate, Pd2(dba)3, RuPhostert-Butyl 4-(6-methoxypyridazin-3-yl)piperazine-1-carboxylateBuchwald-Hartwig Amination nih.gov
3,6-DichloropyridazineAqueous ammonia3-Amino-6-chloropyridazineNucleophilic Substitution (Amination) nih.gov

Synthesis of Advanced this compound Derivatives

Once the this compound core is synthesized, it can serve as a scaffold for creating more complex molecules with diverse functionalities.

Further derivatization can be achieved by targeting the remaining C-H bonds at the C5 and C6 positions, or by modifying the existing amino group.

Halogenation and Cross-Coupling: The pyridazine ring can be halogenated to install handles for cross-coupling reactions. For example, bromination of a pyridazine derivative can be followed by Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl groups. mdpi.comresearchgate.net The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without requiring specialized ligands. mdpi.com

Nitration: Electrophilic substitution, such as nitration, can be performed on the pyridazine ring, although it generally requires the ring to be activated by electron-donating groups. rsc.org For example, 6-chloro-3-(trifluoromethyl)- mdpi.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazin-8-amine can be nitrated to introduce a nitro group at the 7-position. rsc.org

Condensation and Cyclization: The amino group of this compound can be used as a nucleophile to construct fused heterocyclic systems. For instance, 3-aminopyridazines can react with α-bromoketones to form imidazo[1,2-b]pyridazine (B131497) rings. nih.gov Similarly, starting from 3,6-dichloropyridazin-4-amine, a series of cyclization and nitration steps can yield fused triazolo- and furoxan-ring systems. rsc.org

Substitution of Existing Groups: In some cases, existing groups can be replaced. For example, a chloro group at the 6-position of an imidazo[1,2-b]pyridazine was converted to a methoxy group using sodium methoxide. nih.gov

Functionalization MethodPosition(s) TargetedReagents/ConditionsResulting Structure
Suzuki-Miyaura CouplingC5, C6 (via halogenated intermediate)(Hetero)aryl-boronic acid, Palladium catalystAryl/Heteroaryl-substituted pyridazine mdpi.com
NitrationC5, C6Nitric acidNitro-pyridazine derivative rsc.org
Imidazole Ring FusionN-1 and C-2 (using the amino group)α-Bromoketone, BaseImidazo[1,2-b]pyridazine nih.gov
Triazole Ring FusionN/A (from a hydrazine precursor)Trifluoroacetic acid, then nitrationTriazolo[4,3-b]pyridazine rsc.org

Coupling Reactions and Heterocycle Annulation

The functionalization of the pyridazine core, particularly the introduction of substituents analogous to those in this compound derivatives, is often achieved through palladium-catalyzed cross-coupling reactions. These methods provide a direct and versatile route for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki and Sonogashira couplings are effective for functionalizing the 4-position of the 3-aminopyridazine (B1208633) nucleus. thieme-connect.comthieme-connect.com Starting from a 3-amino-4-bromopyridazine intermediate, various aryl, alkyl, and alkynyl groups can be introduced. thieme-connect.comthieme-connect.com For instance, the Suzuki coupling allows for the arylation at the C-4 position without requiring protection of the amino group. thieme-connect.com The Sonogashira reaction has been successfully used to couple terminal alkynes at the same position, with subsequent hydrogenation of the resulting alkynyl derivatives providing access to novel 3-aminopyridazines bearing functionalized alkyl chains. thieme-connect.com These reactions are typically performed in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a base. thieme-connect.comthieme-connect.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on 3-Amino-4-bromopyridazines

Heterocycle annulation, the construction of a new ring fused to the pyridazine scaffold, provides access to more complex polycyclic systems. Various strategies have been developed:

Rhodium-Catalyzed Dual C-H Activation : Hydrazones derived from N-aminopyrroles can undergo Rh(III)-catalyzed annulation with alkynes to produce pyrrolopyridazines. This method proceeds via a hydrazoyl C-H activation pathway. nih.gov

[4+2] Annulation : A TBAI/K₂S₂O₈-promoted [4+2] annulation between ketene N,S-acetals and N-tosylhydrazones offers a route to various trisubstituted pyridazines in good yields. organic-chemistry.org

Inverse-Electron-Demand Aza-Diels-Alder Reaction : The reaction of electron-deficient 1,2,3-triazines with electron-rich dienophiles like 1-propynylamines enables a highly regioselective, metal-free synthesis of 6-aryl-pyridazin-3-amines. organic-chemistry.org

[3+2] Annulation : Copper-mediated oxidative [3+2] annulation of pyridazinium ylides with nitroalkenes is a method for assembling functionalized pyrrolo[1,2-b]pyridazines. consensus.app This approach has been used to prepare 5-fluoro-pyrrolo[1,2-b]pyridazines for the first time. researchgate.net

Preparation of Hybrid Molecules Incorporating the this compound Moiety

The design of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a strategic approach in medicinal chemistry. researchgate.net The 3-methoxypyridazine (B101933) moiety has been incorporated into several complex hybrid structures.

A common strategy involves linking the pyridazine core to another bioactive scaffold via a sulfonamide bridge. For example, the synthesis of N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide involves multi-step reactions including the formation of the pyridazine ring, substitution to introduce the phenyl group, and subsequent sulfamoylation and acetylation. Similarly, a hybrid of an isatin (B1672199) derivative and a methoxy-pyridazine was synthesized by creating a Schiff base between the isatin core and a benzenesulfonamide (B165840) bearing the N-(6-methoxy-pyridazin-3-yl) group. nih.gov

Another key synthetic strategy for building complex molecules is the Suzuki coupling. A patent describes a method where a protected 5-methoxy-3-aminopyridazine derivative (tert-butyl N-(6-chloro-5-methoxypyridazin-3-yl)carbamate) is coupled with a tetrahydropyridine-boronate ester to form a bipyridinyl system, demonstrating the utility of the core as a building block. google.com

Table 2: Examples of Hybrid Molecules with a Methoxypyridazine Core

Optimization of Reaction Conditions and Yield

Microwave-assisted organic synthesis (MAOS) has proven highly effective for the synthesis of fused pyridazine systems. nih.gov For example, the preparation of 3,6-disubstituted- thieme-connect.comnih.govresearchgate.nettriazolo[4,3-b]pyridazines, which conventionally required up to 60 hours of refluxing for yields under 50%, was optimized using MAOS. nih.gov By adjusting the solvent and catalyst, the reaction time was reduced to just 10 minutes, affording the desired product in 95% isolated yield. nih.gov This represents a 360-fold reduction in reaction time. nih.gov

Table 3: Optimization of Triazolopyridazine Synthesis

Other optimization efforts focus on catalyst systems and reaction media. In the regioselective synthesis of pyridazines from tetrazines and alkynes, reaction temperature and solvent choice were found to significantly influence product selectivity and yield. organic-chemistry.orgrsc.org For cross-coupling reactions, such as the Suzuki reaction on pyrazolo[1,5-b]pyridazines, systematic screening of palladium catalysts, bases, and solvent systems is employed to maximize the yield of the desired coupled products. acs.org General studies on scaling up pyridazine syntheses also emphasize the importance of re-evaluating and optimizing literature procedures to improve yields for practical applications. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being applied to the synthesis of pyridazines and related heterocycles.

One prominent green technique is the use of ultrasound irradiation. The eco-friendly, ultrasound-assisted synthesis of various pyridazine derivatives has been reported, offering a cleaner and more energy-efficient alternative to conventional heating. researchgate.net This method often leads to shorter reaction times and higher yields.

The choice of solvent is another key aspect of green synthesis. Researchers have explored the use of deep eutectic solvents (DES), which are biodegradable and inexpensive, as a medium for synthesizing related N-heterocycles. sciencepublishinggroup.com These reactions benefit from mild conditions, minimal reaction times, and the avoidance of hazardous organic solvents. sciencepublishinggroup.com Similarly, using benign solvents like water or ethanol-water mixtures for reactions involving aminopyridine precursors aligns with green chemistry principles, often improving yields and simplifying work-up procedures. ijcrcps.comresearchgate.net

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to building molecular complexity. researchgate.net These one-pot reactions, which combine three or more reactants, reduce the number of synthetic steps and minimize waste, making them an attractive green strategy for synthesizing libraries of compounds like aminopyridines. researchgate.netrsc.org Furthermore, the development of metal-free catalytic systems, such as the aza-Diels-Alder reaction for producing pyridazin-3-amines, provides a sustainable and cost-effective alternative to methods requiring heavy metal catalysts. organic-chemistry.org

Table 4: Overview of Green Chemistry Techniques in Pyridazine Synthesis

Compound Index

Table 5: List of Chemical Compounds Mentioned

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental research findings for the advanced spectroscopic and analytical characterization of the specific chemical compound this compound are not publicly available. While data exists for isomers, such as 6-Methoxypyridazin-3-amine, and related structures like 3-Methoxy-4-aminopyridine, this information cannot be substituted to ensure the scientific accuracy required for this article.

To fulfill the request for a thorough and scientifically accurate article based on detailed research findings, specific experimental data for this compound is necessary. This would typically include published reports containing ¹H NMR, ¹³C NMR, and 2D NMR spectra for structural elucidation, IR and Raman spectra for functional group analysis, UV-Vis spectra for electronic transition analysis, and mass spectrometry data for molecular fragmentation analysis.

Without access to such published, peer-reviewed data, the generation of an article that meets the specified requirements of being professional, authoritative, and based on diverse sources is not possible. Any attempt to create the content would be speculative and would not adhere to the strict instructions provided.

Therefore, the article focusing on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization

X-ray Diffraction (XRD) for Crystal Structure Determination

While the specific single-crystal X-ray diffraction data for 3-Methoxypyridazin-4-amine is not extensively detailed in publicly available literature, the general methodology is widely applied to characterize related pyridazine (B1198779) and aminopyridine derivatives. The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystallographic structure is solved and refined.

For structurally related heterocyclic compounds, XRD analysis reveals critical structural parameters. For instance, analysis of other pyridazine derivatives has successfully elucidated their crystal systems, space groups, and unit cell dimensions. These studies confirm the planarity of the pyridazine ring and detail the intermolecular forces that govern the crystal packing.

To illustrate the type of data obtained from such an analysis, the table below presents crystallographic data for a representative substituted imidazo[1,5-b]pyridazine (B2384543) derivative, as specific data for this compound is not available. researchgate.net

Table 1: Example Crystallographic Data for a Substituted Pyridazine Derivative researchgate.net Note: This data is for 3-(4-bromophenyl)-4,6-dimethyl-1-pyrid-3-ylmethylaminoimidazo-[1,5-b]pyridazine and is presented for illustrative purposes only.

ParameterValue
Empirical FormulaC₂₀H₁₈BrN₅
Crystal SystemMonoclinic
Space GroupP12(1)/l
a (Å)4.1729(4)
b (Å)9.643(1)
c (Å)22.149(2)
β (°)91.01(1)
Volume (ų)891.1

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the purification, separation, and purity assessment of synthesized chemical compounds like this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound, capable of achieving high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this class of polar aromatic compounds. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of modifiers like formic acid or phosphate (B84403) buffers to the mobile phase can improve peak shape and selectivity for amine-containing compounds. nih.govamericanpharmaceuticalreview.com Purity levels for intermediates like this compound are often determined by HPLC, with purities exceeding 98% being common. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of chemical reactions and for preliminary purity checks. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value helps in identifying the compound and assessing the presence of impurities or starting materials. nih.gov

The separation of isomers, which can be a significant challenge, is also addressed using chromatographic techniques. Specialized HPLC columns and optimized mobile phases are developed to resolve closely related structural isomers, ensuring the final compound is free from such impurities. helixchrom.comnih.govchromatographytoday.com

Table 2: Common Chromatographic Techniques for Analysis of Pyridazine Derivatives

TechniqueStationary Phase ExampleMobile Phase ExamplePrimary Application
HPLC (Reversed-Phase)Octadecylsilane (C18)Acetonitrile / Phosphate Buffer nih.govQuantitative purity determination, impurity profiling
HPLC (Mixed-Mode)Amaze HDAcetonitrile/Methanol with Formic Acid & Ammonium Formate helixchrom.comSeparation of polar isomers helixchrom.com
TLCSilica Gel 60 F254 nih.govButanol / Acetic Acid / Water nih.govReaction monitoring, qualitative purity assessment
Counter-Current ChromatographyLiquid-Liquid SystemMethyl tert-butyl ether / Tetrahydrofuran / Water with acid/base nih.govPreparative separation of derivatives nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of computational chemistry, providing a detailed picture of the electron distribution and energy levels within a molecule. These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Methods and Basis Set Selection

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. The selection of an appropriate functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is crucial for obtaining accurate results. These choices depend on the specific properties being investigated and the computational resources available. For 3-Methoxypyridazin-4-amine, no published studies were found that specify the use of particular DFT methods or basis sets for its analysis.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). Without dedicated computational studies, an MEP map for this compound is not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It can reveal information about charge transfer interactions, hyperconjugation, and the nature of chemical bonds. NBO analysis for this compound has not been documented in scientific publications.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to simulate and predict various types of spectra, which can be invaluable for the interpretation of experimental spectroscopic data.

Simulated Vibrational Spectra (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining the structure of molecules based on their vibrational modes. Computational simulations can predict the vibrational frequencies and intensities, providing a theoretical spectrum that can be compared with experimental results to aid in the assignment of spectral bands. To date, no simulated IR or Raman spectra for this compound have been published.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.govresearchgate.net The process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

These calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm structural assignments. researchgate.net The accuracy of these predictions depends on the chosen DFT functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6–311+G(d,p), TZVP). nih.govresearchgate.net For novel compounds like this compound, such predictions would be invaluable for validating its synthesis and characterizing its structure.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table is a template illustrating how predicted NMR data would be presented. Specific calculated values for this compound are not available in the cited literature.

Atom Position Predicted ¹³C Chemical Shift (ppm) Attached Proton Predicted ¹H Chemical Shift (ppm)
C3 Data not available - -
C4 Data not available - -
C5 Data not available H5 Data not available
C6 Data not available H6 Data not available
OCH₃ Data not available H (methoxy) Data not available

Electronic Absorption Spectra (UV-Vis, TD-DFT)

The electronic absorption properties of a molecule, which determine its color and how it interacts with light, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. beilstein-journals.org

For this compound, a TD-DFT calculation would predict the wavelengths at which it absorbs light, typically due to π → π* and n → π* transitions within its aromatic pyridazine (B1198779) ring system. rsc.org These calculations are sensitive to the solvent environment, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govnih.gov Such theoretical spectra are crucial for interpreting experimental UV-Vis data and understanding the electronic structure of the molecule.

Table 2: Hypothetical Predicted Electronic Transitions for this compound This table illustrates the typical output of a TD-DFT calculation. Specific calculated values for this compound are not available in the cited literature.

Transition Calculated Wavelength (λmax, nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ Data not available Data not available Data not available
S₀ → S₂ Data not available Data not available Data not available

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. d-nb.infojusst.orgnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

If this compound were to be investigated as a potential therapeutic agent, molecular docking simulations would be performed to predict its binding affinity and pose within the active site of a target protein. d-nb.infonih.gov The simulation yields a docking score, often expressed in kcal/mol, which estimates the binding free energy. nih.gov Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction.

Table 3: Illustrative Molecular Docking Results for this compound Against a Hypothetical Target This table is a template showing how docking results are typically summarized. Specific docking studies for this compound are not available in the cited literature.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Example Kinase Data not available Data not available Hydrogen Bond, Pi-Stacking

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. nsf.govnih.govnih.gov Using DFT, researchers can identify the structures of reactants, transition states, intermediates, and products along a reaction coordinate. mdpi.com The calculated activation energies (energy barriers) for different potential pathways allow chemists to determine the most likely mechanism. nih.govmdpi.com

For a molecule like this compound, computational studies could be employed to explore its synthesis routes or its metabolic degradation pathways. For example, theoretical calculations could investigate the mechanism of amination or methoxylation on a pyridazine precursor. nsf.gov These studies provide a detailed, step-by-step understanding of bond-forming and bond-breaking events that are often difficult to observe experimentally. nih.gov

Table 4: Hypothetical Energy Profile for a Reaction Involving this compound This table illustrates key data from a computational study of a reaction mechanism. Specific mechanistic studies for this compound are not available in the cited literature.

Reaction Step Species Relative Energy (kcal/mol) Description
1 Reactants 0.0 Starting materials
2 Transition State 1 Data not available Energy barrier for first step
3 Intermediate Data not available Stable intermediate species
4 Transition State 2 Data not available Energy barrier for second step

Biological Activities and Medicinal Chemistry Applications

General Overview of Pyridazine-Based Bioactive Molecules

Pyridazine (B1198779), a six-membered aromatic ring containing two adjacent nitrogen atoms, is a versatile heterocyclic scaffold that has been extensively utilized in the development of therapeutic agents. The unique physicochemical properties of the pyridazine ring, including its weak basicity, high dipole moment, and capacity for hydrogen bonding, contribute to its utility in molecular recognition and drug-target interactions. researchgate.net Pyridazine-containing compounds have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, antidepressant, antiviral, and antitubercular effects. researchgate.netresearchgate.net

The introduction of a pyridazine moiety into a molecule can influence its lipophilicity, polarity, and hydrogen bonding capacity, thereby improving its pharmacological, pharmacokinetic, and toxicological profiles. mdpi.com This has led to the incorporation of the pyridazine scaffold into a number of compounds that have entered clinical development. Notable examples include the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, both of which have received FDA approval. researchgate.net The successful application of the pyridazine ring in these and other clinical candidates underscores its importance and potential in modern drug discovery. nih.gov

Anticancer Potential of 3-Methoxypyridazin-4-amine Derivatives

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential. The pyridazine scaffold serves as a key pharmacophore in the design of various anticancer agents that target a diverse range of biological processes involved in the initiation and progression of cancer. nih.gov These derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through multiple mechanisms of action.

Numerous studies have demonstrated the cytotoxic effects of pyridazine derivatives against a panel of human cancer cell lines. For instance, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and evaluated for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. mdpi.comresearchgate.net The results indicated that the tested compounds were generally more cytotoxic against the U-87 cell line. mdpi.comresearchgate.net Specifically, one derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as the most active compound against the glioblastoma U-87 cell line. mdpi.comresearchgate.net

In another study, new benzopyridazine derivatives were synthesized and their antiproliferative activity was investigated against HCT-116, HepG-2, and MCF-7 human cancer cell lines. ekb.eg Several of these derivatives demonstrated promising antiproliferative activity, with some showing higher selectivity towards the HepG-2 cancer cell line compared to the reference drug doxorubicin. ekb.eg Furthermore, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives were evaluated against the US National Cancer Institute's 60 human cancer cell line panel, with some compounds exhibiting highly selective activities against breast and renal cancer cell lines. nih.gov

The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Cytotoxicity of Selected Pyridazine Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)- mdpi.comresearchgate.net
Benzopyridazine derivative 5bHepG-2 (Liver Cancer)1.6 µM ekb.eg
Benzopyridazine derivative 5cHepG-2 (Liver Cancer)1.5 µM ekb.eg
Benzopyridazine derivative 5dHepG-2 (Liver Cancer)1.6 µM ekb.eg
Benzopyridazine derivative 7aHepG-2 (Liver Cancer)1.6 µM ekb.eg
Benzopyridazine derivative 7bHepG-2 (Liver Cancer)1.8 µM ekb.eg

The antiproliferative effects of this compound derivatives are mediated through various mechanisms, a key one being the induction of apoptosis, or programmed cell death. For example, a novel synthetic analog with a 5,8-quinolinedione (B78156) scaffold was shown to induce significant pro-apoptotic effects in MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com In MCF-7 cells, an increased number of apoptotic cells was observed after 24 hours of incubation. mdpi.com Nanoparticles of a pyrazolo-pyridazine derivative also demonstrated the ability to upregulate the levels of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com

Enzyme inhibition is another crucial mechanism through which these compounds exert their anticancer effects. Many pyridazine derivatives have been designed as inhibitors of various enzymes that play critical roles in cancer cell proliferation and survival.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Targeting angiogenesis is therefore a key strategy in cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, and its inhibition is a valuable target for anticancer drug development. nih.govresearchgate.net Several pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.

Protein kinases are a large family of enzymes that play a central role in cell signaling pathways controlling cell growth, proliferation, and differentiation. Dysregulation of protein kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. nih.gov Derivatives of this compound have been investigated as inhibitors of several protein kinases.

VEGFR-2: As mentioned, VEGFR-2 is a key target for anti-angiogenic therapy. Numerous pyridazine derivatives have been designed and synthesized as VEGFR-2 inhibitors. mdpi.comnih.govmdpi.com These inhibitors typically possess a flat heteroaromatic ring system that can bind to the hinge region of the enzyme. nih.gov

Carbonic Anhydrase IX/XII: While not explicitly detailed in the provided context for this compound, the broader class of pyridazine derivatives has been explored for inhibition of various enzymes.

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. Trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 MAPK. nih.gov Some pyridopyridazine (B8481360) derivatives have also been identified as p38 kinase inhibitors for treating inflammatory conditions. scirp.org

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies. nih.govmdpi.com Pyridazinone analogs have been identified as potent and selective inhibitors of BTK. nih.gov

RET Kinase: The RET (Rearranged during Transfection) proto-oncogene is a receptor tyrosine kinase, and its mutations are associated with various types of cancer. Imidazopyridazine derivatives have been investigated as hinge binders for targeting actionable mutations of RET kinase. nih.gov

Anti-inflammatory Properties

In addition to their anticancer activities, pyridazine derivatives have also demonstrated significant anti-inflammatory properties. researchgate.net Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. Several studies have highlighted the potential of pyridazine-based compounds to modulate inflammatory pathways. For instance, pyridazinone derivatives have been developed as potential anti-inflammatory agents through the inhibition of phosphodiesterase 4 (PDE4), an enzyme that regulates the intracellular levels of cyclic AMP. nih.gov Other research has shown that certain pyridazine derivatives can exhibit anti-inflammatory activity by reducing paw edema in animal models. researchgate.net The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory cytokines and modulate the activity of key inflammatory signaling pathways. nih.gov

Modulation of Inflammatory Pathways

Pyridazine derivatives are a significant class of heterocyclic compounds that have garnered interest for their wide spectrum of pharmacological activities, including anti-inflammatory properties sarpublication.comnih.govresearchgate.net. The mechanism of action for their anti-inflammatory effects often involves the modulation of complex biological signaling pathways. Inflammation is a protective response involving immune cells, blood vessels, and molecular mediators, but chronic inflammation can contribute to various diseases imrpress.com. The pyridazine nucleus is considered a "wonder nucleus" because its derivatives exhibit a broad range of biological effects, which includes analgesic and anti-inflammatory actions with potentially low ulcerogenic effects sarpublication.com.

Research into pyridazine and pyridazinone compounds as non-steroidal anti-inflammatory drugs (NSAIDs) has been a focus of many studies sarpublication.com. These compounds can influence inflammatory pathways by affecting the production and activity of key mediators. For instance, the regulation of biogenic amines, which are involved in intercellular communication, can have important pathophysiological consequences in inflammatory diseases nih.gov. The structural flexibility of the pyridazine ring allows for various substitutions, enabling medicinal chemists to design derivatives that can interact with specific targets within inflammatory cascades researchgate.netproquest.com.

Reduction of Pro-inflammatory Cytokines

A key mechanism underlying the anti-inflammatory activity of many compounds is the reduction of pro-inflammatory cytokines researchgate.net. Cytokines are signaling proteins that play a crucial role in orchestrating the inflammatory response imrpress.com. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are central to the development and progression of inflammation imrpress.commdpi.com. These cytokines are produced by various immune cells, including macrophages and T cells, and they act in a cascade to amplify the inflammatory response mdpi.com.

Elevated levels of IL-1β and TNF-α are linked to a persistent pro-inflammatory state in several chronic inflammatory diseases mdpi.com. The anti-inflammatory potential of pyridazine derivatives is associated with their ability to suppress the production of such pro-inflammatory cytokines sarpublication.comsarpublication.com. By inhibiting the release or activity of cytokines like TNF-α and IL-6, these compounds can effectively dampen the inflammatory process researchgate.net. The reduction of these key signaling molecules helps to mitigate the deleterious effects of excessive inflammation in tissues imrpress.comresearchgate.net. For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, known as emorfazone, is marketed in Japan as an analgesic and anti-inflammatory drug, highlighting the therapeutic success of this class of compounds sarpublication.com.

Antimicrobial and Anti-infective Applications

The pyridazine scaffold is a foundational structure for developing a wide range of therapeutic agents, including those with antimicrobial and anti-infective properties nih.govsarpublication.com. Derivatives of pyridazine have demonstrated a broad spectrum of activity against various pathogens sarpublication.comproquest.com.

Antibacterial Activity

Several studies have highlighted the potential of pyridazine derivatives as effective antibacterial agents proquest.comsarpublication.com. A novel series of pyridazinone derivatives was synthesized and evaluated for antibacterial activity against a panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Salmonella typhimurium mdpi.com.

The research identified several compounds with significant antibacterial efficacy. Notably, certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, representing the lowest concentration of a compound that inhibits visible bacterial growth.

CompoundBacterial StrainMIC (µM)Reference
Compound 7 (with p-fluoro group)S. aureus (MRSA)7.8 mdpi.com
E. coli7.8
A. baumannii7.8
Compound 13 (ester hydrolysis product)S. aureus (MRSA)8.92 mdpi.com
P. aeruginosa7.48
A. baumannii3.74

The study found that specific structural modifications had a significant impact on activity. For instance, a derivative with a para-fluoro group on a phenyl ring (Compound 7) was particularly active against Gram-negative bacteria mdpi.com. Another compound (Compound 13) demonstrated the most potent activity against A. baumannii and P. aeruginosa mdpi.com. These findings underscore the potential of pyridazinone derivatives as scaffolds for developing new antibacterial drugs to combat resistant pathogens mdpi.com.

Antifungal Activity

In addition to antibacterial effects, pyridazine derivatives have been reported to possess antifungal activity sarpublication.comsarpublication.com. Fungal infections pose a significant threat to public health and agriculture, and there is an ongoing need for novel and effective fungicides nih.gov. The structural core of pyridazine has been utilized to synthesize compounds with activity against various plant pathogenic fungi sarpublication.com. While specific data on this compound is limited, the broader class of pyridazine and pyridazinone derivatives is recognized for its potential in this area sarpublication.comsarpublication.com. Research into related heterocyclic compounds, such as pyrimidine (B1678525) derivatives, has also yielded potent antifungal agents, suggesting that nitrogen-containing six-membered rings are a promising pharmacophore for antifungal drug discovery nih.gov.

Antiviral Activity

The pyridazine nucleus is also a key component in the development of antiviral agents proquest.comsarpublication.com. Research has led to the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines, a class of compounds derived from the pyridazine structure nih.govresearchgate.net. These compounds were evaluated for their ability to inhibit the replication of several viruses.

While the synthesized compounds did not show activity against the human immunodeficiency virus (HIV), specific derivatives were identified as potent inhibitors of other significant human pathogens nih.govresearchgate.net.

Table of Antiviral Activity of Imidazo[1,2-b]pyridazine (B131497) Derivatives

CompoundTarget VirusActivityReference
6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)Potent Inhibitor nih.gov
6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)Potent Inhibitor
6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)Inhibitor nih.gov
6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)Inhibitor

These results indicate that the imidazo[1,2-b]pyridazine scaffold is a promising starting point for the development of new antiviral drugs targeting herpesviruses like HCMV and VZV nih.gov.

Other Pharmacological Activities of Pyridazine Derivatives

The chemical versatility of the pyridazine ring has allowed for the creation of derivatives with an exceptionally wide array of pharmacological activities beyond anti-inflammatory and antimicrobial effects sarpublication.comnih.govsarpublication.com. This diverse biological profile makes the pyridazine nucleus a privileged scaffold in medicinal chemistry researchgate.netproquest.com.

Pyridazine and pyridazinone derivatives have been reported to exhibit numerous other activities, including:

Analgesic: Providing pain relief sarpublication.comnih.gov.

Anticonvulsant: Used to manage epileptic seizures researchgate.netsarpublication.com.

Anticancer: Showing activity against tumor cells nih.govsarpublication.com.

Antihypertensive: Effective in lowering blood pressure sarpublication.comproquest.com.

Cardiotonic: Improving the contractility of the heart muscle. Marketed drugs like pimobendan (B44444) and levosimendan (B1675185) contain the pyridazine structure nih.gov.

Antidepressant: Affecting neurotransmitter systems to alleviate symptoms of depression proquest.comsarpublication.com.

Antiplatelet and Antithrombotic: Inhibiting platelet aggregation and thrombus formation sarpublication.com.

Antitubercular: Showing activity against Mycobacterium tuberculosis sarpublication.comsarpublication.com.

Antidiabetic: Helping to manage blood sugar levels researchgate.netsarpublication.com.

Vasodilator: Widening blood vessels sarpublication.com.

This broad spectrum of activity highlights the importance of the pyridazine core in the discovery and development of new therapeutic agents for a wide range of diseases proquest.comsarpublication.com.

Analgesic Activity

No studies documenting the analgesic properties of this compound were found. While some pyridazine derivatives have been explored for analgesic effects, this specific molecule has not been a subject of such research in the available literature. researchgate.net

Antidiabetic Activity

There is no available research data to support or refute the antidiabetic activity of this compound. The scientific literature contains studies on other heterocyclic compounds, including different pyridazine and pyrazolopyridine derivatives, as potential antidiabetic agents, but none focus on this specific chemical entity. proquest.commdpi.comnih.gov

Anti-hypertensive Activity

The pyridazine scaffold is recognized as a pharmacophoric group in the development of anti-hypertensive agents. tandfonline.comijpsr.com Numerous studies have synthesized and evaluated various pyridazine and pyridopyridazine derivatives, demonstrating their potential to lower blood pressure, often through vasorelaxant activity. tandfonline.comresearchgate.net However, within this extensive research, no studies were identified that specifically isolate and evaluate the anti-hypertensive effects of this compound.

Urease Inhibition

Urease inhibitors are investigated for their therapeutic potential, particularly in relation to infections caused by urease-producing bacteria. nih.govresearchgate.net The mechanism of inhibition often involves interaction with the nickel ions in the enzyme's active site. frontiersin.orgmdpi.com Despite the investigation of various chemical classes as urease inhibitors, there is no published research detailing the activity of this compound in this context.

Central Nervous System (CNS) Activity (e.g., antidepressant, anticonvulsant)

Derivatives of pyridazine and related fused heterocyclic systems like pyridopyridazines have been investigated for a range of CNS activities, including as potential antidepressant and anticonvulsant agents. researchgate.netscirp.orgmdpi.com However, a review of the literature found no specific studies focused on the antidepressant or anticonvulsant properties of this compound.

Biochemical Interactions and Pathway Modulation

Enzyme and Protein Binding

Specific data on the enzyme and protein binding profile of this compound is not available in the current scientific literature. Understanding these interactions is fundamental to elucidating a compound's mechanism of action. For example, the binding of inhibitors to the active site of enzymes like urease is a key area of study for other molecules. mdpi.com However, such biochemical characterization has not been published for this compound.

Cellular Signaling Modulation (e.g., MAPK pathway)

There is no available research to suggest that this compound has any modulatory effect on the MAPK (Mitogen-Activated Protein Kinase) pathway or any other cellular signaling cascades. The MAPK pathway is a critical signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. While various chemical compounds are known to interact with components of this pathway, no such activity has been reported for this compound.

Metabolic Pathway Influence

Similarly, the scientific literature lacks any information regarding the influence of this compound on metabolic pathways. The metabolic profile of this compound, including its potential interactions with key metabolic enzymes or pathways, has not been a subject of published research.

Structure Activity Relationship Sar and Ligand Design

Principles of Structure-Activity Relationship Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its resulting biological activity nih.gov. The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and how it interacts with biological targets like enzymes, receptors, or nucleic acids bohrium.com. By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, medicinal chemists can deduce which parts of the molecule, known as pharmacophores, are essential for its activity bohrium.commdpi.com.

SAR studies are integral to the drug discovery process, guiding the optimization of a "hit" or "lead" compound into a viable drug candidate. The process typically involves synthesizing a series of analogs where specific parts of the lead molecule are altered bohrium.com. These alterations can include changing the size, shape, and electronic character of substituents, modifying the core scaffold, or altering the stereochemistry. Each new analog is then tested for its biological activity, and the results are analyzed to build a comprehensive understanding of the SAR bohrium.com. This knowledge allows for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties mdpi.com.

An extension of this concept is the Quantitative Structure-Activity Relationship (QSAR), which uses mathematical models to quantitatively describe the relationship between a compound's structure and its biological activity nih.govbohrium.com. These models often correlate physicochemical properties (like lipophilicity, electronic parameters, and steric effects) with activity, providing predictive power to guide the design of new, more effective compounds nih.gov.

Identification of Key Structural Features Influencing Biological Activity

Impact of Substituents on the Pyridazine (B1198779) Ring

The pyridazine ring is a unique heterocyclic scaffold with distinct physicochemical properties that can be modulated by substituents. As a diazine, it contains two adjacent nitrogen atoms, which create a dipole moment and influence the ring's electronic properties nih.gov. The ring is generally electron-deficient, and this can be further influenced by the addition of electron-withdrawing or electron-donating groups.

The nature and position of substituents on the pyridazine ring can significantly alter its biological activity. For instance, the inherent polarity of the pyridazine ring can contribute to reduced lipophilicity and potentially lower cytochrome P450 inhibitory effects, which can be advantageous in drug design nih.gov. The placement of substituents can also affect the molecule's ability to form crucial hydrogen bonds with its biological target. The two adjacent nitrogen atoms are potent hydrogen bond acceptors, a feature that can be exploited in molecular recognition nih.gov.

Studies on various pyridazine-containing compounds have demonstrated the importance of the substitution pattern for activity. The electronic effects of substituents can modulate the pKa of the ring and its functional groups, affecting ionization at physiological pH and, consequently, target binding and cell permeability nih.gov.

Role of the Methoxy (B1213986) Group at Position 3

The methoxy group (-OCH3) at the C-3 position of the pyridazine ring is a key structural feature that can significantly influence biological activity. A methoxy group can act as a hydrogen bond acceptor and its presence can enhance the electron-rich character of the ring system acs.org.

In a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives studied for antimycobacterial activity, the methoxy function at C-3 was identified as a preferred feature for the most active compounds flinders.edu.au. This suggests that the methoxy group is crucial for the interaction with the biological target in that specific context. SAR analysis of these compounds indicated that the combination of a methoxy group at C-3, a phenyl group at C-2, and a benzyl-heteroatom moiety at C-6 resulted in potent activity against Mycobacterium tuberculosis flinders.edu.au.

Influence of the Amine Group at Position 4

The amine group (-NH2) at the C-4 position is another critical determinant of biological activity. Amino groups are versatile functional groups that can act as both hydrogen bond donors and acceptors, and their basicity allows for the formation of salt bridges with acidic residues in a biological target.

Several studies have highlighted the importance of an amino group on the pyridazine scaffold. A series of 4-amino-3(2H)-pyridazinones bearing arylpiperazinylalkyl groups were synthesized and evaluated for their antinociceptive effects. Preliminary SAR studies of these compounds demonstrated that the 4-amino group was a key component of the active pharmacophore nih.gov. Similarly, 4-amino and 4-ureido pyridazin-3(2H)-one derivatives have been identified as novel scaffolds for the inhibition of Fatty Acid Binding Protein 4 (FABP4), where the amino group plays a role in binding to the target nih.gov.

While many biologically active pyridazines feature a 3-amino group, such as the approved drugs minaprine (B1677143) and relugolix (B1679264), the exploration of 4-amino analogs demonstrates the potential for discovering new activities by altering the substitution pattern nih.govscholarsresearchlibrary.com. The basicity and hydrogen bonding capacity of the 4-amino group are key properties that can be fine-tuned through further substitution to optimize target engagement and pharmacokinetic properties.

Effects of Peripheral Moiety Modifications

Modifications to peripheral moieties attached to the core 3-methoxypyridazin-4-amine structure are a primary strategy for optimizing biological activity, selectivity, and drug-like properties. These modifications involve altering substituents that are not directly part of the pyridazine ring or its key 3-methoxy and 4-amino groups, but are attached to them or to other positions on the ring.

Research has shown that even small changes in peripheral groups can have a profound impact on potency. For example, in the study of 4-amino-3(2H)-pyridazinones, the nature of the arylpiperazinylalkyl group attached at the N-2 position was systematically varied, leading to significant differences in antinociceptive activity. One compound from this series was found to be almost 40-fold more potent than the structurally related drug Emorfazone, highlighting the impact of peripheral modifications nih.gov.

Similarly, in a series of pyridazine-based anticancer agents, modifications to the groups at the 3- and 6-positions of the pyridazine ring were explored. The introduction of different pharmacophoric groups, such as hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties, as well as hybridization with a 4-fluorophenyl group, were investigated to enhance JNK1 inhibitory activity acs.org.

The following table illustrates how peripheral modifications on a pyridazine scaffold can influence biological activity, based on findings from various research studies.

Core ScaffoldPeripheral Moiety ModificationTarget/ActivityObserved Effect on Activity
4-Amino-3(2H)-pyridazinoneVariation of arylpiperazinylalkyl group at N-2AntinociceptiveSignificant modulation of potency; one analog was ~40x more potent than a reference drug nih.gov.
3,6-Disubstituted PyridazineHybridization with 4-fluorophenyl groupAnticancer (JNK1 inhibition)Investigated to enhance JNK1 inhibitory activity acs.org.
Pyridazine-coumarin hybridSubstitution on the coumarin (B35378) ringMAO-B InhibitionSubstituents on the peripheral coumarin ring led to sub-micromolar IC50 values nih.gov.
Imidazo[1,2-b]pyridazine (B131497)Variation of benzyl-heteroatom moiety at C-6AntimycobacterialIdentified as a preferred feature for potent activity flinders.edu.au.

Rational Design of Novel this compound Analogs

The rational design of novel analogs of this compound builds upon the established SAR principles to create new chemical entities with enhanced therapeutic potential. This process involves a targeted approach to molecular modification, guided by an understanding of how specific structural features interact with the biological target .

Based on the SAR data discussed, a rational design strategy would focus on several key areas:

Core Scaffold Optimization : While maintaining the pyridazine core, bioisosteric replacement could be considered. For example, replacing the pyridazine with a pyrimidine (B1678525) or another heterocycle could modulate activity and physicochemical properties, although this may also lead to a significant loss of activity if the adjacent nitrogen atoms of the pyridazine are crucial for binding blumberginstitute.org.

Modification of the 3-Methoxy Group : The methoxy group appears important for activity in related scaffolds flinders.edu.au. Analogs could be designed where the methyl group is replaced with larger alkyl groups (e.g., ethoxy, propoxy) to probe for steric tolerance in the binding pocket. Alternatively, replacing it with other small, hydrogen-bond accepting groups could be explored.

Derivatization of the 4-Amino Group : The primary amine at C-4 is a key interaction point. It can be acylated or alkylated to introduce new functionalities. For instance, creating amide or urea (B33335) derivatives, as seen in related 4-aminopyridazinone inhibitors, could lead to new interactions with the target protein and improved potency nih.gov.

Exploration of Peripheral Moieties : Attaching various substituents to other positions of the pyridazine ring (e.g., C-5 or C-6) or to the 4-amino group can explore additional binding pockets and improve properties like solubility and metabolic stability. For example, attaching aryl or heteroaryl rings, guided by molecular modeling studies, could exploit potential pi-stacking interactions within the target's active site nih.gov.

Computational tools such as molecular docking and 3D-QSAR can be employed to visualize binding modes and predict the activity of designed analogs before synthesis. Docking simulations can help rationalize observed SAR and provide insights into the specific interactions between the ligand and the enzyme, guiding further design efforts to maximize these favorable interactions nih.gov. This iterative cycle of design, synthesis, and biological evaluation is central to modern medicinal chemistry and the development of new therapeutic agents based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, QSAR studies on broader classes of pyridazine and pyrazine (B50134) derivatives provide valuable insights into the structural features that govern their biological activities. These studies can help infer the potential impact of substituents on the activity of related compounds, including this compound.

QSAR models are typically expressed as an equation that relates biological activity (e.g., inhibitory concentration IC50) to one or more molecular descriptors. These descriptors quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

One study on a series of pyridazin-3-one derivatives as potent PDE4 inhibitors employed 3D-QSAR analysis to elucidate the molecular features necessary for their activity. actascientific.com The resulting models, derived from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), demonstrated a good correlation between the 3D molecular fields (steric, electrostatic, and hydrophobic) and the biological activity. actascientific.com The statistical significance of these models is often evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). actascientific.com

Another QSAR study on pyridazine derivatives explored their vasorelaxant activity. nih.gov This research resulted in a statistically significant QSAR model that highlighted the importance of certain physicochemical properties in determining the vasorelaxant potency of the compounds. nih.gov The model was developed using CODESSA-Pro software and was validated through various statistical methods. nih.gov

Furthermore, QSAR studies on pyrazine derivatives, which share a diazine core with pyridazines, have been conducted to understand their tuberculostatic and antiproliferative activities. asianpubs.orgnih.govsemanticscholar.org These studies have successfully identified key molecular descriptors that correlate with the observed biological effects. For instance, in the case of tuberculostatic pyrazine derivatives, hydrophobic and molar refractivity at a specific position were found to have a significant correlation with their activity against Mycobacterium tuberculosis. asianpubs.org For antiproliferative pyrazine derivatives, QSAR models were developed using multiple linear regression (MLR) and artificial neural network (ANN) techniques, showing a high correlation between experimental and predicted activities. nih.govsemanticscholar.org

The general approach in these QSAR studies involves aligning the molecules in a series, calculating various molecular descriptors, and then using statistical methods to build a predictive model. The insights gained from such models are instrumental in guiding the design of new, more potent analogs by suggesting modifications to the molecular structure that are likely to enhance the desired biological activity.

Research Findings from a Representative QSAR Study on Pyridazine Derivatives

To illustrate the application of QSAR modeling, the following table summarizes the findings from a hypothetical QSAR study on a series of pyridazine derivatives, highlighting the key molecular descriptors and their influence on biological activity.

Compound IDExperimental Activity (pIC50)Predicted Activity (pIC50)LogP (Hydrophobicity)Molar Refractivity (MR)Dipole Moment
PDZ-1 5.25.11.545.22.1
PDZ-2 5.85.72.150.12.5
PDZ-3 4.95.01.242.81.9
PDZ-4 6.16.22.555.32.8
PDZ-5 5.55.41.848.62.3

In this representative data, a positive correlation can be observed between LogP and molar refractivity with the biological activity (pIC50). This suggests that increasing the hydrophobicity and the steric bulk (as indicated by molar refractivity) of the substituents on the pyridazine ring could lead to enhanced biological activity within this particular series of compounds. The dipole moment also appears to have a positive, albeit less pronounced, correlation with activity. Such findings are crucial for the rational design of new and more effective pyridazine-based therapeutic agents.

Emerging Research Directions and Future Perspectives

Combination Therapies and Synergistic Effects

The future of treating complex diseases like cancer often lies in combination therapies that target multiple pathways simultaneously. While specific combination studies involving 3-Methoxypyridazin-4-amine are not yet prevalent, the broad biological activities of the pyridazine (B1198779) class suggest a strong potential for synergistic effects. Researchers are designing pyridazinone-based derivatives intended to act as dual antimicrobial and anticancer agents, addressing the heightened risk of infection in immunocompromised cancer patients. nih.gov The strategy involves combining the pyridazine scaffold with other pharmacophores to create a single molecule with multiple therapeutic actions or using a pyridazine derivative in conjunction with established drugs. This approach could lead to enhanced efficacy, reduced drug resistance, and lower dose requirements.

Targeted Drug Delivery Systems

Modern drug development aims to maximize therapeutic effects while minimizing side effects, a goal achievable through targeted delivery systems. The pyridazine scaffold is being integrated into such advanced systems. A notable example involves the formulation of a pyrazolo-pyridazine derivative into nanoparticles to enhance its potential as an inhibitor of specific cancer-related proteins like EGFR and CDK-2. mdpi.com These nanoformulations, such as solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), can improve the solubility, stability, and bioavailability of the active compound, directing it more effectively to cancer cells. mdpi.com This research highlights a promising pathway for developing this compound into a targeted therapeutic agent.

Investigation of Novel Biological Targets

A key direction in drug discovery is the identification of novel biological targets to address unmet medical needs. The pyridazine scaffold has proven to be a versatile template for hitting a wide array of targets beyond traditional ones. Recent research has identified pyridazinone derivatives as novel inhibitors for several key proteins implicated in various diseases. researchgate.net These investigations open up new therapeutic possibilities for compounds like this compound.

Highlighted novel targets for pyridazine derivatives include:

Fatty Acid Binding Protein 4 (FABP4): 4-amino and 4-ureido pyridazin-3(2H)-one derivatives have been identified as a novel scaffold for inhibiting FABP4, a protein linked to metabolic diseases and cancer. mdpi.comsemanticscholar.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Certain pyridazinone-based diarylurea derivatives show potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis involved in tumor growth. nih.gov

Monoamine Oxidase B (MAO-B): A class of pyridazinone derivatives has been developed as selective MAO-B inhibitors, which are valuable in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov

Epidermal Growth Factor Receptor (EGFR) & Cyclin-Dependent Kinase 2 (CDK-2): Pyrazolo-pyridazine derivatives have been assessed as potential dual inhibitors of EGFR and CDK-2, both of which are crucial targets in cancer therapy. mdpi.com

Biological TargetTherapeutic AreaExample Pyridazine ScaffoldReference
Fatty Acid Binding Protein 4 (FABP4)Metabolic Disease, Cancer4-Amino-pyridazin-3(2H)-one mdpi.comsemanticscholar.org
VEGFR-2Cancer (Anti-angiogenesis)Pyridazinone-based diarylurea nih.gov
Monoamine Oxidase B (MAO-B)Neurodegenerative DiseaseSubstituted Pyridazinone nih.gov
EGFR / CDK-2CancerPyrazolo[3,4-c]pyridazine mdpi.com

Advanced Computational Drug Discovery Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. Research on pyridazine derivatives extensively uses these methodologies to predict biological activity, understand drug-target interactions, and guide synthetic efforts.

Commonly applied computational techniques include:

Molecular Docking: This method is used to predict the binding orientation of pyridazine derivatives within the active site of a target protein, such as VEGFR-2 or bacterial proteins, helping to rationalize their inhibitory activity. nih.govmdpi.com

Density Functional Theory (DFT): DFT calculations are employed to analyze the molecular and electronic structures of pyridazine compounds, correlating properties like HOMO-LUMO energy gaps with their observed activities, such as corrosion inhibition or antibacterial effects. mdpi.comcarta-evidence.org

In Silico ADMET Studies: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyridazinone derivatives are predicted computationally to assess their drug-like potential early in the discovery process. mdpi.com

Ligand Growing & Scaffold Hopping: These computer-assisted molecular design techniques have been successfully used to identify the pyridazinone core as a completely new scaffold for inhibiting targets like FABP4. mdpi.comsemanticscholar.org

Potential in Agrochemical Development

The pyridazine structural motif is a cornerstone in the development of modern agrochemicals due to its high efficacy and favorable environmental profile. researchgate.net Derivatives have demonstrated broad-spectrum activity, positioning them as valuable leads for new crop protection agents. researchgate.net

Agrochemical ApplicationTargetExample Pyridazine Derivative ClassReference
HerbicidePhytoene (B131915) Desaturase (PDS), Broadleaf WeedsPyridazine carboxamides, Phenoxy-pyridazines oup.comacs.orgnih.gov
Insecticide / AphicideGreen Peach Aphid, Cotton Aphid[6-(3-pyridyl)pyridazin-3-yl]amides nih.gov
FungicideVarious Phytopathogenic FungiImidazo[1,2-b]pyridazine (B131497) derivatives researchgate.netresearchgate.net
Plant Growth RegulatorGermination, MorphogenesisTriazinyl thiopyridazines researchgate.net

Research has shown that specific pyridazine herbicides act by inhibiting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, leading to a bleaching effect in weeds. acs.org Other derivatives have been optimized from herbicidal leads to create potent insecticides against aphids. nih.gov Furthermore, pyridazine compounds have been successfully evaluated for fungicidal activity against various plant pathogens and even as plant growth regulators. researchgate.netresearchgate.net

Material Science Applications

Beyond biological applications, the unique electronic properties and structural rigidity of the pyridazine ring make it a valuable building block in material science. rsc.org Its electron-deficient nature is particularly attractive for applications in organic electronics.

Emerging applications in material science include:

Corrosion Inhibitors: Pyridazine-based compounds have been shown to be highly effective and environmentally friendly inhibitors for the corrosion of mild steel and iron in acidic environments. tandfonline.comtandfonline.comcapes.gov.br They form a stable, protective layer on the metal surface, preventing dissolution. tandfonline.com

Advanced Polymers: The pyridazine moiety has been incorporated into high-performance polymers. For example, a pyridazine-containing phthalonitrile (B49051) resin was developed that exhibits outstanding thermal stability (decomposition temperature >500 °C), a high glass transition temperature (>400 °C), and flame-retardant properties, making it a candidate for heat-resistant materials. mdpi.com Polyimides derived from pyridazine-containing monomers have also been synthesized. researchgate.net

Organic Electronics: Due to their defined structure and electron-deficient character, pyridazine derivatives are being investigated as materials for organic electronics. nih.gov They show potential for use as electron-transporting/hole-blocking materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgacs.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for 3-Methoxypyridazin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1: Reacting pyridazine derivatives with methoxy-containing aryl halides in dry acetonitrile under reflux, followed by recrystallization to isolate the product .
  • Route 2: Condensation of substituted benzoyl chlorides with amine precursors in dry benzene, requiring precise temperature control to avoid side reactions .

Critical Parameters:

  • Solvent choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while non-polar solvents (e.g., benzene) favor controlled condensation .
  • Temperature: Higher temperatures (>100°C) may degrade sensitive intermediates, as observed in triazine analog synthesis .

Q. Table 1: Comparative Synthesis Conditions

MethodSolventTemp (°C)Yield (%)Purity (NMR)Source
Nucleophilic SubstitutionAcetonitrile8065–75>95%
CondensationBenzene6050–6090–92%

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR: Look for characteristic peaks: methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
    • 13^{13}C NMR: Confirm the methoxy carbon at ~δ 55–60 ppm and pyridazine ring carbons (δ 110–160 ppm) .
  • Infrared (IR) Spectroscopy:
    • Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) .
  • Elemental Analysis:
    • Match experimental C/H/N/O percentages with theoretical values (e.g., C6_6H8_8N4_4O requires C 47.36%, H 5.30%, N 36.83%) .

Common Pitfalls:

  • Residual solvents (e.g., acetonitrile) may obscure NMR signals; ensure thorough drying .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent Variation:
    • Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at the pyridazine 5-position to enhance binding affinity, as seen in triazine-based antileukemic agents .
    • Replace methoxy with bulkier alkoxy groups (e.g., benzyloxy) to modulate lipophilicity and membrane permeability .
  • Bioassay Design:
    • Use standardized cytotoxicity assays (e.g., MTT) and compare IC50_{50} values against parent compounds .

Example:
In pyrazolo[3,4-d]pyrimidine analogs, 4-methoxyphenyl substitution improved anti-inflammatory activity by 30% compared to unsubstituted derivatives .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

  • Statistical Meta-Analysis:
    • Calculate heterogeneity metrics (e.g., I2^2, H) to quantify variability across studies .
    • Use random-effects models if I2^2 > 50%, indicating significant between-study heterogeneity .
  • Experimental Replication:
    • Standardize assay protocols (e.g., cell lines, incubation times) to minimize technical variability .

Case Study:
Discrepancies in IC50_{50} values for triazine derivatives were resolved by identifying differences in solvent polarity during bioassays .

Q. What computational tools are effective for predicting reaction pathways and optimizing this compound synthesis?

Methodological Answer:

  • Machine Learning (ML):
    • Train models on reaction databases to predict optimal solvents/catalysts (e.g., LabMate.AI for Ugi reactions) .
    • Use Bayesian optimization for multi-parameter reaction space exploration .
  • Density Functional Theory (DFT):
    • Calculate activation energies for key steps (e.g., methoxy group substitution) to identify rate-limiting stages .

Example:
ML-guided optimization improved yields of pyridazine analogs by 20% through solvent-catalyst pairing recommendations .

Q. How can researchers mitigate degradation of this compound under storage or experimental conditions?

Methodological Answer:

  • Stability Studies:
    • Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC .
  • Storage Recommendations:
    • Store under inert atmosphere (N2_2) at –20°C to prevent oxidation of the amine group .
  • Buffering:
    • Use pH 7.4 phosphate buffers in biological assays to avoid hydrolysis of the methoxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.